molecular formula C24H21Cl2NO3 B2527240 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 325977-46-6

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2527240
CAS No.: 325977-46-6
M. Wt: 442.34
InChI Key: HEGVUESXIDTHGN-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is an organic compound with a complex structure, characterized by the presence of multiple functional groups including butoxy, chloro, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form 4-chloro-2-(2-chlorobenzoyl)aniline.

    Amidation: Finally, the benzoyl intermediate is reacted with butoxybenzoyl chloride to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide
  • 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea

Uniqueness

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO3/c1-2-3-14-30-18-11-8-16(9-12-18)24(29)27-22-13-10-17(25)15-20(22)23(28)19-6-4-5-7-21(19)26/h4-13,15H,2-3,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGVUESXIDTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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